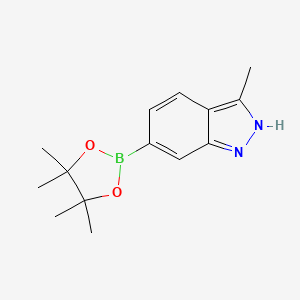

3-Methylindazole-6-boronic acid pinacol ester

Description

Properties

IUPAC Name |

3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O2/c1-9-11-7-6-10(8-12(11)17-16-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLPEMGHRXSNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NNC(=C3C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-Methylindazole-6-boronic acid pinacol ester: A Keystone Reagent in Modern Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of 3-Methylindazole-6-boronic acid pinacol ester, a heterocyclic building block of significant interest in medicinal chemistry. The indazole core is a privileged scaffold found in numerous kinase inhibitors and approved oncology drugs.[1][2] This document details the compound's physicochemical properties, outlines a robust laboratory-scale synthesis via the Miyaura borylation, and presents a detailed protocol for its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as a practical resource for researchers aiming to leverage this versatile reagent in the synthesis of novel bioactive molecules.

Introduction: The Strategic Value of the Indazole Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge in successful therapeutic agents. The indazole ring system is one such "privileged structure," particularly prominent in the development of targeted cancer therapies.[1][3] Its unique bicyclic aromatic structure, featuring two adjacent nitrogen atoms, allows it to function as a versatile hinge-binding motif in the active site of many protein kinases.[1] Consequently, indazole derivatives have been successfully developed as potent inhibitors of critical oncology targets, including Fibroblast Growth Factor Receptors (FGFR), Aurora kinases, and the BCR-ABL fusion protein.[1][4] Approved drugs such as Axitinib and Pazopanib feature the indazole core, underscoring its clinical significance.[2]

The utility of the indazole scaffold is maximized through functionalization, enabling chemists to modulate properties like solubility, cell permeability, and target selectivity. This compound emerges as a key strategic intermediate for this purpose. The pinacol boronic ester group at the 6-position is a stable, versatile chemical handle engineered for participation in Suzuki-Miyaura cross-coupling reactions—arguably the most powerful and widely used method for constructing carbon-carbon bonds in pharmaceutical synthesis.[5][6] This guide focuses on the synthesis and application of this specific reagent, providing the technical foundation needed for its effective use in drug discovery programs.

Physicochemical and Safety Profile

The precise CAS Number for the 6-boro isomer is not widely indexed, highlighting its status as a specialized reagent. However, its molecular formula and weight are consistent with its other isomers.

| Property | Value | Reference(s) |

| IUPAC Name | 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | N/A |

| CAS Number | Not widely indexed. Isomers include 864771-17-5 (5-boro) and 1204580-79-9 (2-methyl-6-boro). | [7][8] |

| Molecular Formula | C₁₄H₁₉BN₂O₂ | [7][8][9] |

| Molecular Weight | 258.13 g/mol | [7][8][9] |

| Appearance | Typically a white to pale-yellow or brown solid. | [7] |

| Storage | Store refrigerated (0-8 °C) under an inert atmosphere. Moisture sensitive. | [7][8] |

Safety & Handling

Based on data for isomeric and related compounds, this compound should be handled with care.

-

Hazard Statements: H301/302 (Toxic/Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Measures: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

Synthesis: The Miyaura Borylation Pathway

The most direct and efficient method for preparing this compound is the Miyaura borylation reaction .[10] This palladium-catalyzed process couples a halo-indazole (typically the 6-bromo derivative) with bis(pinacolato)diboron (B₂pin₂). This method is favored for its high functional group tolerance and operational simplicity.[11]

The precursor, 6-bromo-3-methyl-1H-indazole, can be prepared via established methods for indazole synthesis, such as the cyclization of appropriately substituted hydrazines or nitrosation of toluidines.[12][13]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of the title compound via Miyaura borylation.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for the Miyaura borylation of heteroaryl halides.[10][11]

Materials:

-

6-Bromo-3-methyl-1H-indazole (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02 - 0.05 equiv)

-

Potassium Acetate (KOAc), anhydrous (3.0 equiv)

-

1,4-Dioxane, anhydrous

Procedure:

-

Inert Atmosphere: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-3-methyl-1H-indazole, B₂pin₂, PdCl₂(dppf), and potassium acetate.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via cannula or syringe.

-

Causality: Anhydrous and oxygen-free conditions are critical. The palladium(0) species, which is the active catalyst, is readily oxidized, and water can lead to competitive protodeboronation of the product.[3]

-

-

Reaction: Heat the reaction mixture to 80-100 °C and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Causality: The aqueous washes remove the potassium acetate and other water-soluble byproducts. Pinacol boronic esters exhibit good stability to aqueous workups compared to free boronic acids.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling. This reaction enables the formation of a C-C bond between the C6 position of the indazole and an aryl or heteroaryl halide (or triflate), providing a modular and powerful approach to building complex molecular architectures.[5][6]

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling the title compound with a generic aryl bromide.

Materials:

-

This compound (1.2 equiv)

-

Aryl or Heteroaryl Bromide (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 - 0.05 equiv)

-

Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution) or Cesium Carbonate (Cs₂CO₃) (solid, 2.0 equiv)

-

Solvent system (e.g., 1,4-Dioxane or Toluene/Ethanol mixture)

Procedure:

-

Setup: In a flask, combine the aryl bromide, this compound, and the palladium catalyst.

-

Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent & Base Addition: Add the organic solvent, followed by the aqueous base solution (or solid base and water).

-

Causality: The base is crucial for activating the boronic ester, forming a more nucleophilic boronate complex ("ate" complex) which is necessary for the transmetalation step with the palladium(II) center.

-

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Application in Kinase Inhibitor Design

The 3-methylindazole core is a proven pharmacophore for kinase inhibition. The synthesis of libraries of compounds where diverse aryl and heteroaryl groups are attached at the 6-position allows for the systematic exploration of the solvent-exposed region of the kinase active site. This can lead to improved potency, selectivity, and pharmacokinetic properties. For example, MLi-2, a potent LRRK2 inhibitor, features a 3-substituted indazole core, demonstrating the scaffold's utility in modern inhibitor design.[14] Compounds based on 3-aminoindazole have also shown potent activity against c-Met and BCR-ABL kinases.[4][15]

Caption: Hypothetical binding mode of an indazole-based kinase inhibitor.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its design combines the biologically relevant indazole scaffold with the synthetic power of the Suzuki-Miyaura coupling reaction. Understanding its synthesis and application provides researchers with a direct and modular route to novel and complex molecules with high potential for therapeutic activity, particularly in the competitive field of kinase inhibitor development.

References

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). National Institutes of Health.[Link]

-

Indazole Derivatives: Promising Anti-tumor Agents - PubMed. (2018). National Institutes of Health.[Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (n.d.). National Institutes of Health.[Link]

-

Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. (n.d.). National Institutes of Health.[Link]

-

The Anticancer Activity of Indazole Compounds: A Mini Review. (2019). ResearchGate.[Link]

-

Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor That Reduces Brain Kinase Activity. (2017). PubMed.[Link]

-

Miyaura borylation - Wikipedia. (n.d.). Wikipedia.[Link]

-

Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.[Link]

-

Miyaura borylation | Request PDF. (2009). ResearchGate.[Link]

-

2-methyl-2H-indazole-6-boronic acid, pinacol ester. (n.d.). Boron Molecular.[Link]

-

Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed. (2022). PubMed.[Link]

-

Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed. (2015). PubMed.[Link]

-

A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - NIH. (2015). National Institutes of Health.[Link]

-

Indazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.[Link]

-

INDAZOLE - Organic Syntheses. (n.d.). Organic Syntheses.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Methylindazole-5-boronic acid pinacol ester | 864771-17-5 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. CAS 1256359-09-7 | 1-Methylindazole-6-boronic acid pinacol ester - Synblock [synblock.com]

- 10. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Indazole synthesis [organic-chemistry.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methylindazole-6-boronic acid pinacol ester CAS number and properties.

An In-Depth Technical Guide to 3-Methylindazole-6-boronic acid pinacol ester

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Synthesis

This compound is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, combining a rigid indazole core with a versatile boronic ester functional group, positions it as a crucial intermediate for the construction of complex molecular entities. The indazole motif is a recognized "privileged scaffold" in drug discovery, appearing in numerous compounds with diverse biological activities, including kinase inhibition. The pinacol ester group provides stability, facilitating purification and handling, while remaining highly reactive under specific catalytic conditions, most notably the Suzuki-Miyaura cross-coupling reaction.

This guide provides a comprehensive overview of this compound, from its fundamental properties and molecular architecture to its strategic applications and detailed experimental protocols. The content herein is designed to equip researchers with the technical knowledge and practical insights required to effectively leverage this reagent in their synthetic endeavors.

Part 1: Compound Identification and Core Properties

The precise identification and understanding of a reagent's physical and chemical properties are paramount for its successful application in a laboratory setting.

Unique Identifiers

-

Chemical Name: 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

-

CAS Number: 1227911-51-4[1]

-

PubChem CID: 58504489[1]

Physicochemical Data

A summary of the key properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₉BN₂O₂ | [1] |

| Molecular Weight | 258.13 g/mol | [1] |

| Appearance | Pale-yellow to yellow-brown solid | [2] |

| Purity | Typically ≥95% | [3] |

| Storage | Store refrigerated (0-8°C), under an inert atmosphere, protected from moisture. | [2][3] |

Part 2: Molecular Architecture and Synthetic Significance

The utility of this compound stems directly from its distinct structural features.[1] The molecule consists of a planar indazole ring system, which provides a rigid and predictable orientation for substituents.[1] The boronic acid pinacol ester moiety at the 6-position creates a tetrahedral geometry around the boron atom.[1] This specific arrangement is crucial for its function in palladium-catalyzed cross-coupling reactions.

The pinacol group serves as a protecting group for the boronic acid, rendering the compound more stable to air and moisture and less prone to self-condensation (trimerization to a boroxine) compared to the free boronic acid.[4] This enhanced stability simplifies storage, handling, and reaction setup. Under the basic aqueous conditions of the Suzuki-Miyaura reaction, the ester is believed to hydrolyze in situ, revealing the active boronic acid species required for the catalytic cycle.[4]

Part 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning transformation is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[3][4]

Mechanistic Overview

The reaction involves a palladium catalyst that cycles through three key elementary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the coupling partner), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boron reagent is transferred to the palladium center, displacing the halide. This step requires activation by a base.

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The catalytic cycle is illustrated in the diagram below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Applications in Drug Discovery

The ability to use this compound to install the 3-methylindazole moiety onto various scaffolds is of high value in drug discovery. This building block is employed in the synthesis of compounds targeting critical signaling pathways.

-

Kinase Inhibitors: The indazole core is a key feature in many small-molecule kinase inhibitors. By coupling this boronic ester with diverse halogenated heterocycles, medicinal chemists can rapidly generate libraries of novel compounds to screen for inhibitory activity against targets like phosphoinositide 3-kinase (PI3K).[1]

-

Anticancer Agents: Novel indazole derivatives synthesized from this reagent have demonstrated significant potential as anticancer agents.[1] These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines, highlighting the therapeutic potential of this scaffold.[1]

Part 4: Detailed Experimental Protocol

The following section provides a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction using an indazole boronic acid pinacol ester. This protocol is based on established methodologies for coupling alkyl and aryl boronic esters with heteroaryl chlorides.[5]

Workflow Diagram

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology

Objective: To couple this compound with a model aryl chloride (e.g., 2,6-dichloropyridine).

Reagents & Materials:

-

Aryl Chloride (e.g., 2,6-dichloropyridine) (1.0 equiv)

-

This compound (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) or similar ligand (e.g., FcPPh₂) (6 mol%)[5]

-

Potassium Phosphate (K₃PO₄) (6.0 equiv)[5]

-

Solvent: 1,4-Dioxane and Water (2:1 ratio)[5]

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (6.0 equiv), Pd₂(dba)₃ (1 mol%), and the phosphine ligand (6 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration of the aryl chloride should be approximately 0.1-0.2 M.

-

Reaction: Place the sealed vessel in a preheated oil bath at 100°C and stir vigorously for 18-24 hours.[5] Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure cross-coupled product.

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its reaction components.

-

Hazard Classification: This compound is typically classified with the following hazards:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood.[7] Avoid breathing dust.[7] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] The compound can be sensitive to moisture and air.[8]

Conclusion

This compound stands out as a highly valuable and versatile reagent in the toolkit of the modern synthetic chemist. Its combination of a biologically relevant indazole core with a stable yet reactive boronic ester makes it an ideal building block for creating novel and complex molecules. Its primary application in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a direct and efficient pathway to a wide array of potential therapeutic agents, particularly in the fields of oncology and enzyme inhibition. A thorough understanding of its properties, reactivity, and handling, as detailed in this guide, is key to unlocking its full synthetic potential.

References

- The Royal Society of Chemistry. (2015). Supporting Information 22-01-15.

- Benchchem. (n.d.). This compound | 1227911-51-4.

- Sigma-Aldrich. (n.d.). 3-Methylindazole-5-boronic acid pinacol ester | 864771-17-5.

- Fisher Scientific. (2021). SAFETY DATA SHEET - Indazole-6-boronic acid pinacol ester.

- Synblock. (n.d.). CAS 1256359-09-7 | 1-Methylindazole-6-boronic acid pinacol ester.

- Fluorochem. (2024). Safety Data Sheet - 6-Methyl-1H-indazole-7-boronic acid pinacol ester.

- Demaille, C., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009(04), 615-619.

- Chem-Impex. (n.d.). 2-Methylindazole-6-boronic acid pinacol ester.

- Fisher Scientific. (2011). SAFETY DATA SHEET - 1-Methyl-1H-indazole-4-boronic acid pinacol ester.

- Chem-Impex. (n.d.). 2-Methylindazole-5-boronic acid pinacol ester.

- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1044-1055.

- Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029.

- Thomas, S. P., & Aggarwal, V. K. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(11), 2664-2667.

Sources

- 1. This compound|97% [benchchem.com]

- 2. 3-Methylindazole-5-boronic acid pinacol ester | 864771-17-5 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 1256359-09-7 | 1-Methylindazole-6-boronic acid pinacol ester - Synblock [synblock.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methylindazole-6-boronic acid pinacol ester

Abstract

3-Methylindazole-6-boronic acid pinacol ester is a pivotal building block in contemporary medicinal chemistry and drug discovery. Its unique structural features, combining the versatile indazole scaffold with the synthetically amenable boronic ester functionality, have positioned it as a valuable intermediate for the synthesis of a diverse array of bioactive molecules. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important compound, offering insights grounded in practical laboratory experience for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The introduction of a boronic acid pinacol ester at the 6-position of the 3-methylindazole core significantly enhances its synthetic utility. This functional group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds. The pinacol ester provides improved stability and handling properties compared to the free boronic acid, making it an ideal reagent for complex molecule synthesis.

The molecular architecture of this compound, with its fused indazole ring system and the boronic acid pinacol ester substituent, presents a unique three-dimensional geometry. The indazole ring is planar, while the boronic acid pinacol ester moiety extends from this plane, creating a tetrahedral geometry around the boron atom. This specific conformation influences its reactivity in cross-coupling reactions.[1]

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A common and effective strategy begins with a suitable precursor, such as 3-methyl-6-nitro-1H-indazole, and proceeds through a series of transformations to introduce the boronic ester functionality.

Synthetic Strategy Overview

A robust synthetic route involves the following key transformations:

-

Nitration: Introduction of a nitro group at the 6-position of the 3-methylindazole ring.

-

Reduction: Conversion of the nitro group to an amino group.

-

Sandmeyer Reaction: Diazotization of the amino group followed by a borylation reaction to install the boronic acid pinacol ester.

Detailed Experimental Protocol

Step 1: Nitration of 3-Methylindazole

The direct nitration of 3-methylindazole is a common method to produce 3-methyl-6-nitro-1H-indazole.[2]

-

Rationale: The indazole ring is activated towards electrophilic aromatic substitution, and the use of a mixed acid system (nitric acid and sulfuric acid) provides the necessary nitronium ion (NO₂⁺) electrophile. The reaction is typically performed at low temperatures to control the regioselectivity and minimize side reactions.[2]

-

Procedure:

-

Dissolve 3-methylindazole in concentrated sulfuric acid in a flask cooled in an ice bath (0-5 °C).[2]

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Collect the solid by filtration, wash with cold water, and dry to yield 3-methyl-6-nitro-1H-indazole.

-

Step 2: Reduction of 3-Methyl-6-nitro-1H-indazole

The nitro group is then reduced to an amino group.

-

Rationale: Several reducing agents can be employed, with tin(II) chloride in hydrochloric acid being a classic and effective choice. This method is robust and generally provides high yields.

-

Procedure:

-

Suspend 3-methyl-6-nitro-1H-indazole in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize with a strong base (e.g., concentrated sodium hydroxide solution) until the solution is strongly alkaline and a precipitate of tin salts forms.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-amino-3-methyl-1H-indazole.

-

Step 3: Borylation via Sandmeyer-type Reaction

The final step involves the conversion of the amino group to the boronic acid pinacol ester.

-

Rationale: This transformation proceeds via a diazonium salt intermediate. The diazonium group is an excellent leaving group and can be displaced by a boryl group using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron.

-

Procedure:

-

Dissolve 6-amino-3-methyl-1H-indazole in a suitable solvent system (e.g., a mixture of acetonitrile and water).

-

Cool the solution in an ice bath and add a strong acid (e.g., hydrochloric acid).

-

Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a mixture of bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in a suitable solvent (e.g., dioxane).

-

Slowly add the freshly prepared diazonium salt solution to the borylation mixture.

-

Heat the reaction mixture at a specified temperature for several hours.

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography on silica gel to afford the final product, this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: Provides information about the number and chemical environment of protons. Key signals to expect for this compound include:

-

A singlet for the methyl group at the 3-position.

-

Signals in the aromatic region corresponding to the protons on the indazole ring.

-

A characteristic singlet for the twelve equivalent protons of the two methyl groups on the pinacol ester moiety.[3]

-

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. Expected signals include:

-

¹¹B NMR: This technique is specific for boron-containing compounds and provides a characteristic signal for the boron atom in the pinacol ester environment.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₉BN₂O₂ |

| Molecular Weight | 258.13 g/mol [1] |

| Appearance | Typically a pale-yellow to yellow-brown solid |

| CAS Number | 1227911-51-4[1] |

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. It's important to note that boronic acid pinacol esters can be susceptible to hydrolysis to the corresponding boronic acid under typical reversed-phase HPLC conditions.[6][7] Therefore, method development may require the use of aprotic diluents and non-aqueous mobile phases to obtain accurate purity analysis.[7]

Conclusion

The synthesis and characterization of this compound require a systematic and well-understood approach. The synthetic route outlined in this guide, based on established chemical transformations, provides a reliable pathway to this valuable building block. Meticulous characterization using a suite of analytical techniques is paramount to ensure the quality and suitability of the compound for its intended applications in drug discovery and development. The insights provided herein are intended to equip researchers with the foundational knowledge and practical considerations necessary for the successful preparation and validation of this important chemical entity.

References

- The Royal Society of Chemistry. (2015). Supporting Information 22-01-15.

- Benchchem. (n.d.). This compound | 1227911-51-4.

- The Royal Society of Chemistry. (n.d.). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling.

- Liskon Biological. (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole.

- (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information.

- Sigma-Aldrich. (n.d.). 3-Methylindazole-5-boronic acid pinacol ester | 864771-17-5.

- Organic Syntheses. (n.d.). boronic esters.

- ChemicalBook. (n.d.). 1-Methyl-1H-indazole-4-boronic acid pinacol ester(885698-94-2) 1 H NMR.

- (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information.

- Boron Molecular. (n.d.). 2-methyl-2H-indazole-6-boronic acid, pinacol ester.

- National Institutes of Health. (n.d.). Synthesis of biologically active boron-containing compounds - PMC.

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study.

- eScholarship.org. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions.

- Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- (n.d.). Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates.

- ResearchGate. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters.

- Synblock. (n.d.). CAS 1256359-09-7 | 1-Methylindazole-6-boronic acid pinacol ester.

- PubChem. (n.d.). 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone.

- BLDpharm. (n.d.). BD00852573[1463055-25-5]5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole - Bulk Product Details.

- CAS Common Chemistry. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.

-

Echemi. (n.d.). 4-(4,4,5,5-Tetramethyl-[1][3][8]dioxaborolan-2-yl)-1H-indazole. Retrieved from

- BOC Sciences. (n.d.). CAS 1204580-79-9 2-Methyl-2H-indazole-6-boronic acid pinacol ester.

- ResearchGate. (n.d.). 9-Ethyl-1,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl).

Sources

- 1. This compound|97% [benchchem.com]

- 2. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - LISKON [liskonchem.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to 3-Methylindazole-6-boronic acid pinacol ester: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of 3-Methylindazole-6-boronic acid pinacol ester, a heterocyclic building block of significant importance in contemporary medicinal chemistry and organic synthesis. We will delve into its core molecular architecture, spectroscopic signature, and detailed protocols for its synthesis and purification. The primary focus will be on its principal application as a versatile coupling partner in the Palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols to ensure scientific integrity and reproducibility.

Molecular Structure and Physicochemical Properties

Structural Elucidation

This compound is a compound whose utility is intrinsically linked to its distinct molecular architecture. Its structure is composed of two key moieties: a bicyclic 3-methylindazole core and a boronic acid pinacol ester group at the 6-position.[1]

-

The Indazole Core: The indazole ring system is a planar, aromatic heterocycle. The methyl group at the 3-position influences the electronic properties and steric environment of the molecule, which can affect its reactivity in coupling reactions.[1]

-

The Boronic Acid Pinacol Ester: This group is the reactive handle for cross-coupling chemistry. The boron atom is bonded to the C6 position of the indazole ring and is protected by a pinacol group, forming a five-membered dioxaborolane ring.[1] This esterification enhances the compound's stability, making it less prone to protodeboronation compared to the free boronic acid, while still allowing for efficient transmetalation under appropriate catalytic conditions.[2] The geometry around the boron center is tetrahedral, with the pinacol ester creating a sterically defined environment that can influence reaction kinetics.[1][2]

Physicochemical Data

The fundamental properties of this compound are summarized below. Note that the CAS Number for the specific 3-methyl, 6-Bpin isomer is 1227911-51-4.[1] Other isomers, such as the 5-Bpin derivative (CAS 864771-17-5) or the 1-methyl/2-methyl analogues (CAS 1256359-09-7, 1204580-79-9), possess distinct properties.[3][4]

| Property | Value | Reference |

| IUPAC Name | 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | N/A |

| CAS Number | 1227911-51-4 | [1] |

| Molecular Formula | C₁₄H₁₉BN₂O₂ | [1] |

| Molecular Weight | 258.13 g/mol | [1] |

| Appearance | Typically a white to pale-yellow or brown solid | |

| Purity | Commercially available at ≥95-97% | [3] |

| Storage | Store in a cool, dry, well-ventilated place; often refrigerated | [5] |

Spectroscopic Characterization

Structural confirmation and purity assessment rely on standard spectroscopic techniques. The data presented below are typical expected values based on the analysis of structurally related compounds.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Signals in the δ 7.0-8.0 ppm range corresponding to the protons on the indazole ring. Methyl Protons (Indazole): A sharp singlet around δ 2.5 ppm. Pinacol Protons: A characteristic, sharp singlet integrating to 12 protons around δ 1.3-1.4 ppm.[6] N-H Proton: A broad singlet, which may be exchangeable with D₂O. |

| ¹³C NMR | Aromatic Carbons: Multiple signals in the δ 110-150 ppm region. Ipso-Carbon (C-B): The carbon attached to the boron may show a weak or broad signal due to quadrupolar relaxation.[7] Pinacol Carbons: A signal around δ 84 ppm for the quaternary carbons (O-C(CH₃)₂) and a signal around δ 25 ppm for the methyl carbons.[6] |

| Mass Spec (ESI+) | The primary observed ion would be the protonated molecule [M+H]⁺ at m/z ≈ 259.1.[1] |

Synthesis and Purification

The most common and efficient method for preparing aryl boronic esters is the Palladium-catalyzed Miyaura borylation reaction. This involves the coupling of an aryl halide with a diboron reagent.

Synthesis Rationale and Workflow

The synthesis starts from the readily available 6-bromo-3-methyl-1H-indazole. The C-Br bond is selectively converted to a C-B bond using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a suitable base. The choice of catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is critical as the dppf ligand is effective for cross-coupling reactions involving heterocyclic substrates. Potassium acetate (KOAc) is a commonly used base that is strong enough to facilitate the catalytic cycle but mild enough to avoid decomposition of the starting material or product.

Caption: General workflow for the Miyaura borylation synthesis.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-3-methyl-1H-indazole (1.0 equiv.), bis(pinacolato)diboron (1.1-1.5 equiv.), and potassium acetate (2.0-3.0 equiv.).

-

Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is a critical step, as the Palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane. Sparge the resulting suspension with the inert gas for 10-15 minutes to remove any dissolved oxygen. Add the palladium catalyst, Pd(dppf)Cl₂ (0.01-0.05 equiv.).

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 8-24 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

Purification and Validation

The crude product is typically a dark oil or solid. Purification via flash column chromatography on silica gel using a hexane/ethyl acetate gradient is standard practice.

-

Self-Validation: The integrity of the final product must be confirmed.

-

Purity: Assessed by HPLC analysis. Due to the potential for on-column hydrolysis, specialized methods using aprotic diluents or highly basic mobile phases may be required for accurate analysis.[9]

-

Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the resulting spectra to the expected values outlined in Section 2.0.

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[3][10] This reaction is a powerful tool for assembling the complex molecular scaffolds required for drug candidates, particularly kinase inhibitors.[1][2][11]

Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[12][13]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl/vinyl halide (or triflate) bond, forming a Pd(II) complex.

-

Transmetalation: This is the key step where the organic group is transferred from boron to palladium. A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic ester, forming a more nucleophilic borate complex, which then facilitates the transfer of the 3-methylindazolyl group to the Pd(II) center.[13] Critically, studies have shown that pinacol esters can participate directly in transmetalation without prior hydrolysis to the boronic acid, a feature that depends on the steric and electronic environment of the catalyst and substrate.[2]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]

Mechanistic Diagram: Suzuki-Miyaura Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general coupling reaction with an example aryl bromide.

-

Reaction Setup: In a reaction vessel, combine this compound (1.1-1.5 equiv.), the desired aryl bromide (1.0 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Inerting: As before, the vessel must be thoroughly purged with an inert gas (Argon or Nitrogen).

-

Solvent and Catalyst Addition: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.[14] Sparge the mixture with inert gas. Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.01-0.05 equiv.).

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction is typically complete within 2-12 hours.

-

Validation and Troubleshooting:

-

Monitoring: The disappearance of the limiting reagent (often the aryl halide) and the appearance of the more non-polar product can be tracked by TLC. LC-MS is used for definitive confirmation.

-

Common Issue - Protodeboronation: If the reaction is sluggish or conditions are too harsh (e.g., strongly acidic or basic), the boronic ester can be cleaved to give 3-methylindazole.[1] This can be mitigated by using milder bases (e.g., K₃PO₄), ensuring a rigorously inert atmosphere, and using the boronic ester in slight excess.

-

Low Yield: Poor catalyst activity or inefficient transmetalation can lead to low yields. Screening different palladium catalysts, ligands, bases, and solvent systems is a standard optimization strategy.[10]

-

Handling, Storage, and Safety

This compound, like many boronic acid derivatives, requires careful handling.

-

Hazards: It is classified as a skin and eye irritant and may cause respiratory irritation.[5][15]

-

Precautions:

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.[4][5] While pinacol esters are more stable than their corresponding boronic acids, they can still be sensitive to hydrolysis over long periods or under non-anhydrous conditions.[9]

Conclusion

This compound stands as a testament to the power of functionalized heterocycles in modern chemistry. Its robust and stable nature, combined with the predictable reactivity of the boronic ester group, makes it an invaluable building block for constructing complex molecules. A thorough understanding of its structure, synthesis, and the mechanistic nuances of its application in the Suzuki-Miyaura reaction empowers researchers to leverage this reagent to its full potential, accelerating the discovery and development of novel therapeutics and advanced materials.

References

- Benchchem. (n.d.). This compound | 1227911-51-4.

- The Royal Society of Chemistry. (2015). Supporting Information 22-01-15.

-

Cerna, I., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... Retrieved from [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]

-

The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). boronic esters. Retrieved from [Link]

-

Haydl, A. M., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. National Institutes of Health. Retrieved from [Link]

-

Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. Retrieved from [Link]

-

Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-1H-pyrazole-4-boronic acid pinacol ester. Retrieved from [Link]

Sources

- 1. This compound|97% [benchchem.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 1256359-09-7 | 1-Methylindazole-6-boronic acid pinacol ester - Synblock [synblock.com]

- 5. fishersci.com [fishersci.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. 3-Methyl-1H-pyrazole-4-boronic acid pinacol ester | C10H17BN2O2 | CID 17750270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. file.bldpharm.com [file.bldpharm.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Methylindazole-6-boronic acid pinacol ester: A Keystone Reagent in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its ability to act as a bioisostere of indole and to form key hydrogen bonding interactions with biological targets has led to its incorporation into a multitude of therapeutic agents, particularly in oncology.[1][3] The functionalization of the indazole ring is therefore a critical endeavor in drug discovery, and among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its robustness and versatility.[4][5] This guide focuses on a key reagent for this transformation: 3-Methylindazole-6-boronic acid pinacol ester (CAS No. 1227911-51-4), a stable and highly reactive building block for the synthesis of complex molecular architectures.

The Reagent at a Glance: Physicochemical Properties and Structural Features

| Property | Value |

| CAS Number | 1227911-51-4 |

| Molecular Formula | C₁₄H₁₉BN₂O₂ |

| Molecular Weight | 258.13 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Good solubility in common organic solvents (e.g., dioxane, DMF, THF, chloroform) |

| Stability | Significantly more stable to air and moisture than the corresponding boronic acid |

The enhanced stability of the pinacol ester over the free boronic acid is a key feature. Boronic acids are prone to dehydration to form cyclic boroxine trimers and can undergo protodeboronation, leading to reduced reactivity and inconsistent results. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring of the pinacol ester protects the boron atom, mitigating these degradation pathways and ensuring a longer shelf life and easier handling.[6]

Synthesis of this compound: The Miyaura Borylation

The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Miyaura borylation of 6-bromo-3-methylindazole.[7] This reaction provides high yields and regioselectivity.

Experimental Protocol: Synthesis via Miyaura Borylation

This protocol is a representative procedure and may require optimization based on the specific scale and laboratory conditions.

-

Reaction Setup: To a flame-dried Schlenk flask, add 6-bromo-3-methylindazole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (KOAc, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent, followed by the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford this compound.

The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Molecular Diversity

This compound is a premier coupling partner in the Suzuki-Miyaura reaction, enabling the formation of a C-C bond between the indazole C6 position and a variety of sp²-hybridized carbon atoms of aryl or heteroaryl halides.[7]

Causality in Experimental Choices

The success of the Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, base, and solvent.

-

Palladium Catalyst: The choice of palladium catalyst and its associated ligands is critical. For coupling with heteroaryl boronic esters, catalysts with bulky, electron-rich phosphine ligands are often preferred.

-

Pd(dppf)Cl₂: This catalyst is frequently used for heteroaryl couplings due to the wide bite angle of the dppf ligand, which promotes reductive elimination and stabilizes the active Pd(0) species.[8]

-

Pd(PPh₃)₄: While a classic catalyst, it can sometimes be less effective than Pd(dppf)Cl₂ for challenging couplings involving heteroaryl substrates.[1][8]

-

-

Base: A base is essential to activate the boronic ester for transmetalation.[4]

-

K₂CO₃ or Cs₂CO₃: These are common choices, with the more soluble Cs₂CO₃ often providing better results in challenging reactions.

-

K₃PO₄: A stronger base that can be effective when weaker bases fail.[5]

-

-

Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.

-

1,4-Dioxane/Water or DME/Water: Biphasic solvent systems are classic for Suzuki couplings.

-

Anhydrous solvents (e.g., Dioxane, DMF): Can also be used, particularly with specific base and catalyst combinations.

-

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.

-

Reaction Setup: In a reaction vessel, combine this compound (1.1-1.5 equiv), the aryl halide (1.0 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Inert Atmosphere: Purge the vessel with an inert gas.

-

Solvent and Catalyst Addition: Add the solvent system (e.g., 1,4-dioxane and water) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by flash chromatography or recrystallization to obtain the desired 6-aryl-3-methylindazole.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 3-methyl-6-aryl-indazole motif is a prevalent core structure in a variety of kinase inhibitors.[7] This is due to the indazole's ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This compound is a crucial building block in the synthesis of these inhibitors, including those targeting phosphoinositide 3-kinases (PI3Ks).[7][9]

Quantitative Data: Representative Suzuki-Miyaura Coupling Yields

| Aryl Halide Partner | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | >90 |

| 3-Bromopyridine | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 85-95 |

| 2-Chloropyrimidine | Pd(dppf)Cl₂ | K₃PO₄ | DMF | 80-90 |

| 4-Iodotoluene | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | >90 |

Note: Yields are estimates based on typical Suzuki-Miyaura reactions with similar substrates and may vary depending on the specific reaction conditions.

Characterization and Quality Control

The purity and identity of this compound and its coupling products are typically confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. For the pinacol ester, characteristic signals include the singlet for the twelve protons of the four methyl groups on the pinacol moiety around 1.3 ppm in ¹H NMR, and the quaternary carbons of the pinacol group around 84 ppm in ¹³C NMR.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

Safety, Handling, and Storage

As with all chemical reagents, appropriate safety precautions should be taken when handling this compound.

-

Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place, away from moisture and strong oxidizing agents. The pinacol ester's stability allows for longer-term storage compared to the free boronic acid.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its enhanced stability, predictable reactivity in Suzuki-Miyaura cross-coupling reactions, and its utility in the construction of medicinally relevant scaffolds make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its properties and reaction conditions, as outlined in this guide, is key to leveraging its full potential in the synthesis of novel and complex molecules.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(18), 4323. [Link]

-

Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. (2009). Synlett, 2009(04), 615-619. [Link]

-

A surprisingly mild and versatile method for palladium-catalyzed Suzuki cross-couplings of aryl chlorides in the presence of a triarylphosphine. (2001). Chemical Communications, (22), 2344-2345. [Link]

-

Suzuki coupling of aryl halides and various arylboronic acids. (2018). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. (2013). International Journal of Organic Chemistry, 3(3), 223-232. [Link]

-

An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). Organic & Biomolecular Chemistry, 19(32), 7014-7020. [Link]

-

The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

-

Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. (2005). Organic Syntheses, 81, 89. [Link]

-

Recent progress in the synthesis of pyridinylboronic acids and esters. (2013). ARKIVOC, 2013(1), 135-153. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(14), 4035-4051. [Link]

-

Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. (2011). Russian Journal of General Chemistry, 81(8), 1573-1579. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society, 135(34), 12790-12799. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society, 140(26), 8263-8274. [Link]

-

3-pyridylboronic acid. (2005). Organic Syntheses, 81, 89. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews, 42(22), 8880-8891. [Link]

-

Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). Molecules, 23(8), 2028. [Link]

-

Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2013). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. (2023). Molecules, 28(6), 2660. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 7. This compound|97% [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Commercial suppliers of 3-Methylindazole-6-boronic acid pinacol ester.

An In-depth Technical Guide to 3-Methylindazole-6-boronic acid pinacol ester: From Sourcing to Application

Introduction

This compound is a heterocyclic building block of significant interest in modern medicinal chemistry and drug development. Its molecular architecture, featuring an indazole core coupled with a versatile boronic acid pinacol ester group, makes it a highly valuable reagent for constructing complex molecular frameworks. Boronic acids and their esters are lauded for their stability, low toxicity, and versatile reactivity in metal-catalyzed reactions.[1] This guide serves as a comprehensive resource for researchers and drug development professionals, offering insights into the commercial sourcing, quality control, handling, and core applications of this compound, with a particular focus on its role in the Suzuki-Miyaura cross-coupling reaction.

Chapter 1: Physicochemical Properties and Identification

A precise understanding of a reagent's properties is the foundation of its effective use in synthesis. This compound is uniquely identified by its CAS Registry Number, 1227911-51-4.[2] The pinacol ester group serves as a protecting group for the boronic acid, enhancing its stability and making it amenable to a wider range of reaction conditions compared to the free boronic acid.

| Property | Value | Source |

| CAS Number | 1227911-51-4 | [2] |

| Molecular Formula | C₁₄H₁₉BN₂O₂ | [2] |

| Molecular Weight | 258.13 g/mol | [2] |

| Typical Appearance | White to off-white or pale-yellow solid | |

| Synonyms | 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | N/A |

Chapter 2: Commercial Suppliers and Procurement Strategy

Sourcing high-quality reagents is a critical, yet often overlooked, aspect of successful research. The quality and purity of the starting material directly impact reaction yield, impurity profiles, and the reproducibility of results.

Key Considerations for Supplier Selection:

-

Purity and Characterization: Reputable suppliers provide a detailed Certificate of Analysis (CoA) with every batch, specifying the purity (typically ≥96-97% by HPLC or NMR) and the methods used for characterization.[3]

-

Batch-to-Batch Consistency: For long-term projects or scale-up campaigns, consistency between batches is paramount. Inquire about the supplier's quality management system and their ability to provide data from multiple batches.

-

Availability and Lead Times: Availability can range from in-stock for immediate shipment to made-to-order with lead times of several weeks. Plan procurement accordingly.

Table of Potential Commercial Suppliers:

While a definitive, exhaustive list is dynamic, the following companies are established suppliers of complex boronic esters and indazole derivatives, making them strong candidates for sourcing this compound or its close structural isomers.

| Supplier | Relevant Portfolio/Notes |

| Benchchem | Lists the specific target compound (CAS 1227911-51-4).[2] |

| Sigma-Aldrich (Merck) | Offers a wide range of indazole boronic acid pinacol esters, such as the 5-isomer. |

| Boron Molecular | Specializes in boronic acids and offers various functionalized indazole pinacol esters.[4][5] |

| Chem-Impex | Provides various research chemicals, including isomers like 2-Methylindazole-5-boronic acid pinacol ester.[3] |

| Synblock | Supplies a portfolio of boronic acids, including the 1-Methylindazole-6-boronic acid pinacol ester isomer.[6] |

| Thermo Fisher Scientific | A major distributor of laboratory chemicals, including a vast array of boronic acid derivatives.[7][8] |

Chapter 3: Core Application - The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the indazole core and an aryl or vinyl halide/triflate, a cornerstone transformation in pharmaceutical synthesis.[3][9]

Mechanism and Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide).

-

Transmetalation: The boronic ester, activated by a base, transfers its organic group (the 3-methylindazolyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol

This protocol is a representative starting point and should be optimized for specific substrates.

-

Inert Atmosphere: To an oven-dried reaction vessel, add this compound (1.1 equivalents), the aryl halide partner (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 eq.).[9]

-

Solvent Addition: Purge the vessel with an inert gas (Argon or Nitrogen). Add a degassed solvent system, such as 1,4-dioxane and water (e.g., 4:1 v/v).[9]

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Chapter 4: Quality Control and Analytical Methodology

The analysis of boronic acid pinacol esters is complicated by their susceptibility to hydrolysis, which converts them into the corresponding boronic acids.[10][11] This degradation can occur during sample preparation or even on the HPLC column under typical reversed-phase conditions, leading to inaccurate purity assessments.[10][11]

The Hydrolysis Challenge

Standard reversed-phase HPLC methods often use aqueous mobile phases with acidic modifiers (e.g., formic acid or TFA), which can accelerate the hydrolysis of the pinacol ester. The resulting boronic acid has different chromatographic properties, often leading to peak splitting, broadening, or the appearance of a new impurity peak that is actually a degradant.[11]

Recommended Protocol: Stability-Indicating RP-HPLC

To mitigate on-column hydrolysis, a specialized analytical approach is required. This method is designed to stabilize the ester during analysis.[10]

-

Sample Preparation: Dissolve the sample in a non-aqueous, aprotic diluent such as acetonitrile or tetrahydrofuran immediately before injection.[10]

-

HPLC System:

-

Column: A modern, low-silanol activity C18 column (e.g., Waters XTerra, Agilent Zorbax Eclipse XDB C18).[11]

-

Mobile Phase A: Water with a basic modifier and ion-pairing reagent (e.g., 10mM Ammonium Bicarbonate, pH adjusted to ~12).

-

Mobile Phase B: Acetonitrile.

-

Rationale: The highly basic mobile phase prevents the acid-catalyzed hydrolysis of the ester on the column.[10]

-

-

Gradient Elution: Develop a suitable gradient from a low to high percentage of Mobile Phase B to elute the compound and any related impurities.

-

Detection: UV detection at a wavelength appropriate for the indazole chromophore (e.g., 254 nm).

Caption: A quality control workflow for analyzing reactive pinacol boronate esters.

Chapter 5: Safe Handling and Storage

Boronic acid pinacol esters are generally stable but require specific handling to prevent degradation and ensure laboratory safety. Information is often consolidated from safety data sheets (SDS) of structurally similar compounds.[7][12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][14] Refrigeration is recommended for long-term storage.[14] Many of these compounds are sensitive to moisture and air; storage under an inert atmosphere (e.g., nitrogen or argon) is best practice.[7][13]

-

Handling:

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][12]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[7][12][15]

-

Avoid contact with skin and eyes.[14] In case of contact, rinse immediately and thoroughly with water.[7]

-

Take measures to prevent the buildup of electrostatic charge.[12][14]

-

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[7]

Conclusion

This compound is a powerful tool for synthetic chemists, enabling the efficient construction of novel molecular entities for drug discovery. Its successful application, however, depends on more than just its reaction chemistry. A holistic approach that includes careful supplier selection, robust analytical quality control to address its inherent hydrolytic instability, and proper handling and storage is essential for achieving reliable and reproducible results in the laboratory. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable building block into their synthetic programs.

References

- Benchchem. (n.d.). This compound | 1227911-51-4.

- Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet PN-3908.

- Fisher Scientific. (2011, August 9). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 3-Methylindazole-5-boronic acid pinacol ester | 864771-17-5.

- Unknown Supplier. (2024, December 19). Safety Data Sheet.

- Thermo Fisher Scientific. (2014, November 19). SAFETY DATA SHEET.

- BLD Pharmatech. (n.d.). Safety Data Sheet BD01386039.

- Al-Sanea, M. M., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009(04), 615-619.

- Organic Syntheses Procedure. (n.d.). boronic esters.

- Boron Molecular. (n.d.). 1-acetyl-5-methyl-1H-indazole-6-boronic acid, pinacol ester.

- Boron Molecular. (n.d.). 2-methyl-2H-indazole-6-boronic acid, pinacol ester.

- Chem-Impex. (n.d.). 2-Methylindazole-5-boronic acid pinacol ester.

- Synblock. (n.d.). CAS 1256359-09-7 | 1-Methylindazole-6-boronic acid pinacol ester.

- Lims, N., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 115-121.

- United States Biological. (n.d.). 2-Methylindazole-6-boronic acid pinacol ester CAS 1204580-79-9.

- ResearchGate. (n.d.). Reagents and conditions: (a) boronic acid or boronic acid pinacol....

- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 96, 195-201.

- Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347.

- Pharmaffiliates. (n.d.). 3-Amino-1H-indazole-7-boronic acid piNAcol ester.

- Thermo Fisher Scientific. (n.d.). 3,5-Dimethylisoxazole-4-boronic acid pinacol ester, 97%.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|97% [benchchem.com]